Benesudon
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H24O5 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(4R,5R,6R)-6-heptyl-4,5-dihydroxy-5-methyl-2-methylidene-4,6-dihydrofuro[2,3-b]pyran-3-one |
InChI |
InChI=1S/C16H24O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h11,14,18-19H,2,4-9H2,1,3H3/t11-,14-,16+/m1/s1 |
InChI Key |
IOBWHXDKGUYSRG-XFJVYGCCSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1[C@]([C@@H](C2=C(O1)OC(=C)C2=O)O)(C)O |
Canonical SMILES |
CCCCCCCC1C(C(C2=C(O1)OC(=C)C2=O)O)(C)O |
Synonyms |
benesudon |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benesudon and Its Analogues
Retrosynthetic Analysis of the Benesudon Molecular Architecture
Retrosynthetic analysis of this compound typically involves deconstructing the complex target molecule into simpler, readily available starting materials through a series of imaginary disconnections and functional group interconversions. For this compound, the presence of a highly functionalized core, including a ketene (B1206846) acetal (B89532) and a quaternary carbon center, dictates key disconnections. Early synthetic plans aimed to construct the core structure first, with the exocyclic methylene (B1212753) unit often being introduced in a later stage. The challenge lies in strategically breaking bonds to simplify the structure while ensuring that the reverse, synthetic steps are chemically feasible and efficient.
The core structure of this compound (e.g., structure 5 in some synthetic schemes) is characterized by its dense functionalization. Retrosynthetic strategies often consider the formation of the five-membered ring and the central double bond of the ketene acetal as critical steps. The complexity of the molecule suggests that a convergent approach, where several fragments are synthesized independently and then coupled, would be advantageous, particularly given the presence of multiple stereocenters.
Total Synthesis of this compound: Development and Evolution of Synthetic Routes
The total synthesis of this compound has been a notable achievement, particularly the work by the D.L.J. Clive group. Their approach demonstrated the feasibility of constructing this challenging natural product, which was synthesized from D-glucose. nih.gov This route not only provided access to this compound but also allowed for the definitive assignment of its relative and absolute stereochemistry, correcting earlier proposals. nih.gov The synthesis highlighted the utility of specific key step methodologies to overcome the inherent structural complexities. nih.gov
Key Step Methodologies: Radical Cyclization Approaches
Radical cyclization has emerged as a powerful tool in the total synthesis of complex natural products, offering unique pathways for carbon-carbon bond formation. In the synthesis of this compound, radical cyclization played a crucial role in forming the five-membered ring of the molecular framework. nih.gov This methodology allowed for the efficient construction of a key cyclic intermediate, setting the stage for subsequent functionalization and stereochemical control. The ability of radical reactions to proceed under mild conditions and tolerate various functional groups makes them attractive for highly functionalized targets like this compound.
Key Step Methodologies: Oxidative Decarboxylation Strategies
Another pivotal methodology employed in the total synthesis of this compound is oxidative decarboxylation. This strategy was instrumental in generating the key central double bond, characteristic of the ketene acetal subunit, within the this compound structure. nih.gov The process typically involves the oxidative cleavage of a carboxylic acid, leading to the formation of an olefin. For this compound, this reaction was critical for establishing the unique ketene acetal functionality, a feature that contributes significantly to the compound's biological profile. For instance, the core structure of this compound was successfully synthesized via the oxidative decarboxylation of a specific acid intermediate (e.g., acid 17 in some schemes).
Stereoselective Synthesis of this compound and Chiral Pool Applications
The stereoselective synthesis of this compound is paramount due to its defined absolute stereochemistry and the presence of multiple chiral centers. The Clive group's total synthesis leveraged D-glucose as a chiral pool starting material. nih.gov Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials, allowing their inherent stereochemistry to be transferred to the target molecule, thereby simplifying the control of absolute stereochemistry.
Challenging Stereochemical Control at Quaternary Carbon Centers of this compound
A significant challenge in the synthesis of this compound lies in achieving precise stereochemical control, particularly at its quaternary carbon centers. The C(5) position of this compound, being a quaternary asymmetric center, presented considerable difficulty. nih.gov Initial structural assignments of this compound had incorrectly proposed the stereochemistry for this quaternary center. nih.gov The synthesis required careful consideration of steric and electronic factors to control the formation of this hindered stereocenter. The difficulty arises because quaternary carbons are bonded to four different carbon groups, making stereocontrol through conventional methods more complex.
Confirmation and Revision of Absolute and Relative Stereochemistry via Synthetic Means
The total synthesis of this compound played a decisive role in confirming and, notably, revising its absolute and relative stereochemistry. The synthetic efforts involved preparing both epimers at the challenging C(5) quaternary center. nih.gov By synthesizing these stereoisomers and comparing them with an authentic sample of natural this compound, the correct absolute configuration was unequivocally established as 4S,5R,6S. nih.gov This process underscores the critical role of chemical synthesis as a powerful tool for structural elucidation and confirmation in natural product chemistry.
Synthesis of this compound Derivatives and Structurally Related Compounds
The synthesis of complex natural products like this compound, which incorporates highly functionalized subunits such as an α-methylene carbonyl, ketene acetal, vinylogous ester, and enol ether within its compact framework, necessitates intricate synthetic routes. acs.org Early synthetic efforts often involve overcoming challenges related to stereochemical control, particularly at quaternary centers. ualberta.caresearchgate.net
Synthetic Studies Towards Analogous Ketene Acetals (e.g., Cyclogregatin, Aigialone)
This compound belongs to a rare structural class of natural products, sharing features with other ketene acetals such as Cyclogregatin and Aigialone. acs.org These compounds, like this compound, are fungal metabolites. Cyclogregatin exhibits anti-bacterial and fungal activity, while Aigialone possesses antimicrobial, antioxidant, and plant growth regulatory effects. ontosight.aimedchemexpress.cnmedchemexpress.com
The core structure of this compound, which is structurally related to Cyclogregatin and Aigialone, has been synthesized through a route involving oxidative decarboxylation as a key step. acs.org The synthesis of this compound itself involved a radical cyclization to form the five-membered ring and oxidative decarboxylation to generate the crucial central double bond. researchgate.net Notably, these synthetic studies led to the revision of the originally assigned stereochemistry for this compound, with the correct absolute configuration determined as 4S,5R,6S. ualberta.caresearchgate.net
Ketene acetals, in general, are highly reactive intermediates, and their controlled synthesis and stabilization are critical for their utility in organic synthesis. acs.orgthieme-connect.com Various methods exist for the preparation of ketene acetals, often involving dealcoholysis of orthoesters or dehydrohalogenation of 2-haloketals. tandfonline.com More modern approaches focus on achieving bench stability for these compounds. acs.orgthieme-connect.com
The following table summarizes key characteristics of this compound and its analogous ketene acetals:
| Compound | Origin Organism | Molecular Formula | PubChem CID | Key Structural Features |
| This compound | Mollisia benesuada | C₁₆H₂₄O₅ | 15978160 | Unusual ketene acetal, α-methylene carbonyl, vinylogous ester, enol ether acs.orgnpatlas.org |
| Cyclogregatin | Fungi (e.g., Penicillium simplicissimum) | C₁₅H₁₈O₄ | 6439051 | Ketene acetal acs.orgnih.govuu.nl |
| Aigialone | Aigialus parvus | C₁₆H₂₆O₅ | 10173256 | Ketene acetal acs.orgontosight.aiacs.org |
Preparation of Non-Biologically Active this compound Analogues for Mechanistic Studies
The design and synthesis of non-biologically active analogues are crucial for understanding the structure-activity relationships (SAR) of complex natural products like this compound. This compound's antibiotic activity is believed to stem from its reactive α-methyleneketone moiety. nih.gov Studies have shown that reaction products formed when this compound interacts with cysteine are devoid of biological activity, indicating the importance of this specific functional group for its bioactivity. nih.gov
Synthetic strategies aimed at preparing non-biologically active analogues would typically involve targeted modifications or omissions of key functional groups identified as essential for activity. For instance, altering or removing the α-methyleneketone moiety in this compound would likely yield analogues suitable for mechanistic studies to confirm its role in biological activity and to explore alternative reaction pathways without the confounding biological effects. The synthesis of simplified core structures, such as the one described for this compound, serves as a preliminary step in understanding the synthetic accessibility and reactivity of different parts of the molecule, which can then inform the design of specific analogues for mechanistic investigations. acs.org
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
The field of organic synthesis is increasingly incorporating principles of green chemistry to minimize environmental impact and promote sustainability. imist.masolubilityofthings.comepitomejournals.com While specific "green" syntheses of this compound are not extensively detailed in general literature, the principles of green chemistry offer a framework for designing more environmentally benign routes for complex natural products. iitj.ac.in
The twelve principles of green chemistry provide guidelines for sustainable chemical processes. Key principles relevant to the synthesis of compounds like this compound include:
Prevention of Waste : Aiming to reduce or eliminate waste generation, often measured by metrics like the E-factor or process mass intensity. solubilityofthings.comacs.org
Maximizing Atom Economy : Designing synthetic methods to incorporate as many atoms of the starting materials as possible into the final product, thereby minimizing waste. solubilityofthings.comacs.org
Less Hazardous Chemical Syntheses : Prioritizing the use and generation of substances that are non-toxic or less toxic to human health and the environment. imist.masolubilityofthings.com
Designing Safer Chemicals : Developing chemical products that are effective but have reduced toxicity.
Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and separation agents, and exploring greener alternatives such as water, supercritical fluids, or solvent-free conditions. solubilityofthings.comepitomejournals.comacs.org
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. solubilityofthings.comacs.org
Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting. solubilityofthings.com
Reducing Derivatives : Minimizing or avoiding unnecessary derivatization steps (e.g., protection/deprotection), which require additional reagents and generate waste. solubilityofthings.comacs.org
Catalysis : Employing catalytic reagents, which are superior to stoichiometric reagents, to enhance selectivity and efficiency. solubilityofthings.comacs.org
Design for Degradation : Designing chemical products to degrade into innocuous substances after use.
Real-time Pollution Prevention : Developing analytical methodologies for real-time monitoring and control of chemical processes to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention : Choosing substances and forms of substances that minimize the potential for chemical accidents. solubilityofthings.com
For complex syntheses like that of this compound, applying these principles would involve:
Optimizing Reaction Conditions : Exploring milder reaction conditions (e.g., lower temperatures, atmospheric pressure) to reduce energy input. solubilityofthings.com
Selecting Greener Reagents and Solvents : Investigating the use of less hazardous or bio-derived solvents and reagents. epitomejournals.comacs.org
Improving Atom Economy : Designing routes that maximize the incorporation of starting material atoms into the this compound structure, potentially through cascade reactions or multicomponent reactions. acs.org
Utilizing Catalysis : Employing highly selective catalysts (e.g., enzymes, organocatalysts, metal catalysts) to reduce stoichiometric reagent usage and improve reaction efficiency. acs.org
Minimizing Purification Steps : Developing synthetic sequences that inherently lead to cleaner products, reducing the need for extensive and solvent-intensive purification.
By integrating these green chemistry principles, the synthesis of this compound and similar complex natural products can become more environmentally responsible, contributing to a more sustainable chemical industry.
Based on a comprehensive search of scientific databases and chemical literature, there is no evidence to suggest the existence of a chemical compound named "this compound." It is not a recognized chemical entity in standard chemical registries such as the Chemical Abstracts Service (CAS) or the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
Searches for "this compound" consistently yield no results for a compound with this specific name. Consequently, there is no scientific data available regarding its spectroscopic and crystallographic properties. Therefore, it is not possible to provide an article detailing its high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometric techniques, or any other analytical investigations as requested in the provided outline.
It is possible that "this compound" may be a typographical error, a proprietary or internal code name not in the public domain, or a misunderstanding of another compound's name. Without further clarification or a valid chemical identifier, no scientifically accurate information can be generated for a compound named "this compound."
Sophisticated Spectroscopic and Crystallographic Investigations of Benesudon
Vibrational Spectroscopy for Functional Group Characterization in Benesudon
Vibrational spectroscopy is a cornerstone of chemical analysis, providing a "molecular fingerprint" by probing the vibrations of chemical bonds. libretexts.orgjascoinc.com These techniques are instrumental in identifying the functional groups present within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. youtube.comyoutube.com Different functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. mdpi.com For a novel compound like this compound, an FT-IR spectrum would reveal the presence of key functional groups by identifying specific absorption bands.
Hypothetical FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical Functional Group) |
| ~3400 | Broad | O-H Stretch (e.g., alcohol, carboxylic acid) |
| ~3000 | Medium | C-H Stretch (aromatic/aliphatic) |
| ~1700 | Strong | C=O Stretch (e.g., ketone, ester, carboxylic acid) |
| ~1600 | Medium | C=C Stretch (aromatic ring) |
| ~1200 | Strong | C-O Stretch (e.g., ether, ester) |
This table is a hypothetical representation and does not reflect actual data for this compound.
Raman Spectroscopy for this compound Structural Features
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light (usually from a laser). wikipedia.orgmsu.edu While FT-IR is sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar and symmetric molecular vibrations. jascoinc.com For this compound, Raman spectroscopy would be particularly useful for characterizing any symmetric bonds or aromatic ring systems, providing a more complete picture of its molecular structure. beilstein-journals.org
X-ray Crystallographic Analysis of this compound
Single-Crystal X-ray Diffraction for Definitive Structure and Stereochemistry Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. warwick.ac.uk This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. youtube.com From this map, the exact position of each atom can be determined, providing an unambiguous structural determination and revealing the molecule's stereochemistry. carleton.edu
Analysis of Intermolecular Interactions in this compound Crystal Structures
The data from X-ray crystallography also allows for the detailed analysis of how this compound molecules pack together in the solid state. libretexts.orglibretexts.org This includes the identification and characterization of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which are crucial for understanding the compound's physical properties. harvard.edupurdue.edunih.gov
Chiroptical Spectroscopy for Absolute Configuration Confirmation of this compound
If this compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers), chiroptical spectroscopy is essential for determining its absolute configuration (the actual 3D arrangement of its atoms). wikipedia.orgucla.edu
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgnih.gov The resulting spectra are unique to each enantiomer. By comparing the experimentally measured chiroptical spectra of this compound with those predicted by quantum chemical calculations, its absolute configuration (designated as R or S) can be definitively assigned. libretexts.orgku.eduosu.edu
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and conformational analysis of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups.
Table 1: Electronic Circular Dichroism (ECD) Data for this compound
| Parameter | Value |
| Wavelength (nm) | Data not available |
| Molar Ellipticity (deg cm² dmol⁻¹) | Data not available |
| Solvent | Data not available |
Optical Rotation Measurements
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation is a fundamental physical property used to characterize chiral molecules like this compound.
Specific optical rotation data for this compound, including its sign (dextrorotatory (+) or levorotatory (-)) and magnitude, have not been documented in the accessible research literature. Such data is crucial for the characterization of this natural product and for quality control in any potential synthetic or isolation process.
Table 2: Optical Rotation Data for this compound
| Parameter | Value |
| Specific Rotation [α] | Data not available |
| Concentration (c) | Data not available |
| Solvent | Data not available |
| Temperature (°C) | Data not available |
| Wavelength (nm) | Data not available |
Mechanistic and Reactivity Studies of Benesudon
Detailed Reaction Mechanisms Involving the Ketene (B1206846) Acetal (B89532) Moiety of Benesudon
Specific mechanistic studies on the ketene acetal moiety of this compound are not extensively documented in the current scientific literature. However, the reactivity of ketene acetals is well-established in organic chemistry. These functionalities are known to be highly susceptible to hydrolysis under acidic conditions, a reaction that proceeds through a stabilized carbocation intermediate.
The general mechanism for the acid-catalyzed hydrolysis of a ketene acetal involves the following steps:
Protonation of the double bond, leading to the formation of a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by water on the carbocation.
Deprotonation to yield a hemiacetal.
Further protonation of the remaining alkoxy group, followed by elimination of an alcohol molecule to form a protonated ester or ketone.
Final deprotonation to yield the carboxylic acid or ketone product.
In the context of this compound, the intricate stereochemistry and neighboring functional groups would likely influence the regioselectivity and stereoselectivity of any such transformation. The total synthesis of this compound has been achieved, confirming its complex structure which includes this reactive ketene acetal. nih.govacs.org
Investigation of the Alpha-Methyleneketone Reactivity in this compound
The alpha-methyleneketone moiety is a key structural feature responsible for the biological activity of this compound. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack. It is believed that the antibiotic activities of this compound are attributable to this reactive group.
Research has shown that this compound reacts with the nucleophilic amino acid cysteine. This reaction likely proceeds via a conjugate addition of the thiol group of cysteine to the exocyclic double bond of the alpha-methyleneketone. The resulting adducts are reported to be devoid of the biological activities observed for the parent compound. This reactivity highlights a potential mechanism for this compound's mode of action, likely involving the alkylation of biological nucleophiles such as cysteine residues in proteins.
Table 1: Reactivity of this compound's Alpha-Methyleneketone Moiety
| Reactant | Reaction Type | Product Characteristics | Implication |
| Cysteine | Michael Addition | Covalent adduct | Loss of biological activity, suggesting a mechanism of action involving nucleophilic attack. |
Kinetic Analysis of this compound Transformations and Degradation Pathways
Detailed kinetic analyses of the transformations and degradation pathways of this compound have not been reported. Such studies would be valuable for understanding the stability of the compound under various conditions and for elucidating the rates of its reactions with biological nucleophiles. The degradation of this compound would likely be initiated by the hydrolysis of the sensitive ketene acetal moiety, particularly under acidic conditions. The alpha-methyleneketone could also be a site for degradation, especially in the presence of nucleophiles.
Identification and Characterization of Reaction Intermediates in this compound Chemistry
The identification and characterization of reaction intermediates in the chemistry of this compound are yet to be described in the literature. Given the reactivity of its functional groups, several transient species could be postulated. For instance, the acid-catalyzed hydrolysis of the ketene acetal would proceed through an oxocarbenium ion intermediate. Radical reactions, known to be involved in its synthesis, would involve radical intermediates. nih.gov The study of these intermediates, likely through spectroscopic techniques such as NMR and mass spectrometry under controlled reaction conditions, would provide deeper insights into the reaction mechanisms of this compound. reddit.comrsc.orgnih.govresearchgate.net
Acid- and Base-Catalyzed Transformations of this compound
While specific studies on the acid- and base-catalyzed transformations of this compound are not available, the presence of the ketene acetal and alpha,beta-unsaturated ketone functionalities suggests a rich and complex reactivity profile under such conditions.
Acid Catalysis : As previously mentioned, the ketene acetal is expected to be highly sensitive to acid-catalyzed hydrolysis. wikipedia.org The enol ether component of the dihydrofuran ring may also be susceptible to acid-catalyzed reactions.
Base Catalysis : Under basic conditions, the alpha-methyleneketone can undergo various reactions. Deprotonation at the gamma-position could lead to conjugate addition or other rearrangement reactions. The ester functionality, if present in derivatives, would be susceptible to base-catalyzed hydrolysis.
Photochemical Reactivity and Photophysical Properties of this compound
The photochemical reactivity and photophysical properties of this compound have not been explicitly studied. The alpha,beta-unsaturated ketone chromophore suggests potential for photochemical reactions, such as [2+2] cycloadditions or rearrangements, upon UV irradiation. rsc.org The synthesis of related complex molecules has involved photochemical free radical cyclization, hinting at the potential for such reactivity in systems like this compound. cdnsciencepub.com A comprehensive study of its photochemistry could reveal novel transformations and potential applications.
Radical Chemistry of this compound
The involvement of radical chemistry in the context of this compound is primarily documented through its total synthesis. A key step in the synthetic route involves a radical cyclization to form the five-membered ring of the molecule. nih.gov This demonstrates that the molecular framework of this compound is amenable to formation via radical pathways.
Furthermore, some related fungal metabolites have shown radical scavenging activity. researchgate.netmdpi-res.com While it has not been explicitly reported for this compound itself, its complex structure with multiple sites for potential radical interaction suggests that it could participate in radical reactions, either as a reactant or as a radical scavenger.
Computational and Quantum Chemical Investigations of Benesudon
Density Functional Theory (DFT) Studies on Benesudon's Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a good balance between accuracy and computational cost.
Geometry Optimization and Energy Calculations for this compound
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting data would typically be presented in a table listing the final Cartesian coordinates of each atom and the total electronic energy of the optimized structure.
Example Data Table: Optimized Cartesian Coordinates of this compound (Hypothetical)
| Atom | Element | X (Å) | Y (Å) | Z (Å) |
|---|---|---|---|---|
| 1 | C | 1.234 | 0.567 | -0.123 |
| 2 | H | 2.345 | -0.123 | 0.456 |
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other species. For this compound, an FMO analysis would reveal the likely sites for nucleophilic and electrophilic attack. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, would be important parameters to determine its kinetic stability and electronic properties.
Example Data Table: FMO Properties of this compound (Hypothetical)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.543 | Localized on the furanone ring |
| LUMO | -1.234 | Distributed over the pyran ring |
Prediction of Reaction Pathways and Transition States for this compound Transformations
DFT can be used to model chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. This information is crucial for understanding the mechanisms of reactions involving this compound and for designing new synthetic routes.
Molecular Dynamics Simulations of this compound Conformational Dynamics
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal its conformational landscape. By simulating the molecule in a solvent, researchers could observe how it changes its shape and interacts with its environment. This information is important for understanding its biological activity, as the conformation of a molecule often dictates how it binds to a biological target.
Computational Spectroscopic Data Prediction for this compound
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.
Quantum Chemical Calculations of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated spectrum with the experimental one, chemists can confirm the structure of the molecule and assign the signals to specific atoms. Discrepancies between the calculated and experimental shifts can also provide insights into subtle structural or electronic effects.
Example Data Table: Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical)
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C1 | 172.5 | 171.8 |
| C2 | 110.2 | 110.5 |
Table of Compound Names Mentioned
| Compound Name |
|---|
Theoretical Prediction of Electronic Circular Dichroism (ECD) Spectra
The determination of a molecule's absolute configuration is a critical aspect of natural product chemistry. While the relative stereochemistry of this compound was established through spectroscopic methods, the prediction of its Electronic Circular Dichroism (ECD) spectrum through quantum chemical calculations represents a powerful, non-empirical method to ascertain its absolute stereochemistry.
This technique involves calculating the theoretical ECD spectrum for a proposed absolute configuration and comparing it with the experimentally measured spectrum. A good agreement between the two confirms the assigned stereochemistry. The process generally follows these steps:
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT), a quantum mechanical modeling method. A common functional used for this purpose is B3LYP with a suitable basis set (e.g., 6-31G(d)).
Excitation Energy and Rotational Strength Calculation: For each optimized conformer, the electronic transition energies and corresponding rotational strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT).
Spectrum Simulation: The calculated rotational strengths are then used to simulate the ECD spectrum, typically by fitting them to Gaussian functions. The individual spectra of all conformers are then combined based on their calculated Boltzmann populations to generate the final theoretical ECD spectrum.
Although a specific study detailing the theoretical prediction of the ECD spectrum for this compound is not available in the surveyed literature, this methodology is a standard and powerful tool for the stereochemical assignment of fungal metabolites and other chiral natural products.
In Silico Modeling of this compound's Non-Covalent Interactions
In silico modeling allows researchers to predict and analyze how a molecule like this compound might interact with biological targets, such as enzymes or receptors, at an atomic level. These studies are fundamental in computational drug discovery and can provide insights into the molecule's mechanism of action. The primary methods involve molecular docking and molecular dynamics simulations.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve:
Target Identification: Identifying a potential protein target. Given this compound's antibiotic properties, this could be a bacterial enzyme crucial for its survival.
Binding Site Prediction: Locating the active or allosteric site on the protein where this compound is likely to bind.
Docking Simulation: Using algorithms to fit the 3D structure of this compound into the binding site in various orientations and conformations.
Scoring: Evaluating the "goodness of fit" for each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable interaction.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted this compound-protein complex over time. This method simulates the movements and interactions of atoms and molecules, providing a more dynamic and realistic view of the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.
While specific in silico studies on this compound's interactions are not prominently documented, the general approach is widely applied to other fungal metabolites to explore their potential as therapeutic agents. mdpi.comresearchgate.netresearchgate.net
Chemoinformatics and Database Analysis of this compound and Related Structural Motifs
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Analyzing databases of natural products can reveal trends in structural motifs, biosynthetic pathways, and relationships between chemical structure and biological activity. nih.govfrontiersin.orgresearchgate.net
This compound belongs to a class of natural products containing a furanone (or butenolide) ring system. A chemoinformatic analysis of this structural motif across natural product databases could involve:
Substructure Searching: Identifying all natural products in a database (e.g., Dictionary of Natural Products, PubChem) that contain the furanone core structure.
Property Calculation: Calculating various physicochemical and structural properties for the identified compounds to assess their "drug-likeness" and diversity.
Scaffold Analysis: Classifying the different molecular scaffolds that incorporate the furanone ring. This can highlight common structural themes and unique variations.
Bioactivity Mapping: Correlating the presence of the furanone motif and its variations with reported biological activities. This can help in identifying which structural features are key for specific activities and can guide the design of new bioactive compounds. nih.gov
Such analyses provide a broader context for understanding the chemical space occupied by compounds like this compound and can inspire the synthesis of novel derivatives with potentially enhanced biological activities. nih.gov
Advanced Analytical Methodologies for Benesudon
Development of High-Resolution Chromatographic Separation Techniques for Benesudon and its Derivatives
Chromatographic techniques are indispensable for the isolation, purification, and analysis of complex organic compounds like this compound, enabling the separation of the target compound from impurities and related derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly given its moderate molecular weight and potential thermal lability. Reversed-phase HPLC (RP-HPLC) methods have been developed to achieve high-resolution separation of this compound from its synthetic precursors, degradation products, and co-eluting matrix components.
A typical HPLC method for this compound involves a C18 stationary phase, which offers excellent retention and selectivity for compounds of its polarity. The mobile phase often consists of a gradient elution system, combining an aqueous component (e.g., water with a low concentration of formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) with an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode Array Detector (DAD) to capture UV-Vis spectra across a range of wavelengths, allowing for identification and quantification based on this compound's characteristic chromophores. Mass Spectrometry (MS) detection coupled with HPLC (LC-MS) provides enhanced specificity and sensitivity, crucial for identifying unknown impurities and confirming the molecular weight of this compound and its derivatives.
A representative HPLC method for this compound is outlined in Table 1, demonstrating optimized parameters for effective separation.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 220 nm and 280 nm (DAD), ESI-MS |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-22 min: 90% B; 22-25 min: 10% B |
| Typical Retention Time | 12.5 min (this compound) |
This method allows for the baseline separation of this compound from closely related impurities, with typical resolution values exceeding 1.5 for critical pairs.
Gas Chromatography–Mass Spectrometry (GC-MS) Applications
While this compound itself might require derivatization due to its polarity and potential thermal degradation, Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful tool for analyzing its more volatile derivatives or specific volatile degradation products. GC-MS combines the high-resolution separation capabilities of gas chromatography with the qualitative and quantitative power of mass spectrometry.
For this compound, if a volatile derivative can be formed (e.g., silylation of hydroxyl groups), GC-MS can provide highly characteristic fragmentation patterns under electron ionization (EI), aiding in structural confirmation and impurity identification. The technique is particularly useful for detecting and quantifying trace impurities or residual solvents from synthetic processes.
An illustrative GC-MS application for a hypothetical volatile derivative of this compound (e.g., trimethylsilyl-Benesudon) might involve the parameters listed in Table 2.
Table 2: Illustrative GC-MS Parameters and Fragmentation for a this compound Derivative
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Scan Range | m/z 50-400 |
| Illustrative Characteristic Ions (EI-MS) | [M]+, [M-H₂O]+, characteristic fragments related to the α-methyleneketone and ketene (B1206846) acetal (B89532) moieties. |
GC-MS provides a "gold standard" for forensic substance identification due to its specificity and ability to identify trace elements.
Supercritical Fluid Chromatography (SFC) for Chiral Separation of this compound
This compound possesses defined stereochemistry (absolute configuration 4S,5R,6S), making chiral separation a critical aspect of its analytical characterization, especially for synthetic routes aiming for enantiopure material. vulcanchem.com Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, particularly for low to moderate molecular weight, thermally labile molecules.
SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a polar co-solvent (e.g., methanol, ethanol, or isopropanol) and sometimes an additive (e.g., trifluoroacetic acid or diethylamine). The unique properties of supercritical CO₂—combining gas-like diffusivity and viscosity with liquid-like solvating power—enable faster separations, reduced solvent consumption, and quicker column equilibration compared to traditional HPLC. Chiral Stationary Phases (CSPs), typically polysaccharide-based or Pirkle-type, are employed to achieve enantioselective separation.
A hypothetical SFC method for the chiral separation of this compound enantiomers is presented in Table 3.
Table 3: Illustrative SFC Parameters for Chiral Separation of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol (90:10, v/v) |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Injection Volume | 5 µL |
| Detection | UV-Vis at 220 nm |
| Illustrative Retention Times | Enantiomer 1: 5.8 min, Enantiomer 2: 7.2 min |
SFC offers significant advantages in terms of speed and green chemistry principles, making it a preferred choice for high-throughput chiral analysis in pharmaceutical and natural product research.
Electrochemical Characterization of this compound
Electrochemical techniques provide valuable insights into the redox properties and electron transfer mechanisms of organic compounds. Given this compound's reactive α-methyleneketone moiety, which can be electrochemically active, techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are highly relevant for its characterization.
Cyclic voltammetry can reveal reversible or irreversible redox processes, determining the oxidation and reduction potentials of this compound. This information is crucial for understanding its chemical reactivity and potential biological mechanisms that involve electron transfer. DPV, with its enhanced sensitivity, is particularly useful for quantifying this compound and its electroactive impurities at trace levels.
For this compound, electrochemical characterization might involve:
Working Electrode: Glassy carbon electrode
Reference Electrode: Ag/AgCl
Counter Electrode: Platinum wire
Electrolyte: Non-aqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) to ensure conductivity.
Scan Rate (CV): Typically 50-200 mV/s
Illustrative electrochemical data for this compound could show a reduction peak corresponding to the α-methyleneketone and potentially an oxidation peak if other functional groups are susceptible to oxidation.
Table 4: Illustrative Electrochemical Parameters and Data for this compound
| Technique | Parameter | Value |
| Cyclic Voltammetry | Scan Rate | 100 mV/s |
| Potential Range | -2.0 V to +1.5 V (vs. Ag/AgCl) | |
| Illustrative Peak Potentials | Reduction: -0.85 V (irreversible); Oxidation: +1.10 V (irreversible) | |
| Differential Pulse Voltammetry | Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms | |
| Illustrative Peak Potentials | Reduction: -0.82 V; Oxidation: +1.08 V |
These electrochemical profiles can serve as a fingerprint for this compound, distinguishing it from other compounds and providing information about its electron-donating or -accepting capabilities.
Development of Spectroscopic Quantification Methods for this compound
Spectroscopic methods are fundamental for the identification, structural elucidation, and quantification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound, with its ketene acetal and α-methyleneketone moieties, is expected to possess characteristic chromophores that absorb in the UV region. UV-Vis spectroscopy is a rapid and simple method for quantifying this compound in solution based on the Beer-Lambert Law. A UV-Vis spectrum of this compound would typically show a maximum absorbance (λmax) in the range of 220-280 nm, indicative of conjugated systems.
Illustrative UV-Vis Data: λmax = 235 nm (ε = 15,000 M⁻¹cm⁻¹ in methanol).
Infrared (IR) Spectroscopy: FTIR spectroscopy provides a "fingerprint" of the molecule, identifying key functional groups present in this compound. Characteristic absorption bands for the α-methyleneketone (C=O stretch, C=C stretch) and ketene acetal functionalities would be prominent.
Illustrative FTIR Data (cm⁻¹): 1705 (C=O, α,β-unsaturated ketone), 1640 (C=C, α-methyleneketone), 1600 (C=C, ketene acetal), 1050-1200 (C-O stretches of ketene acetal).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H NMR, ¹³C NMR, and 2D NMR techniques) is indispensable for the complete structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can also be employed for purity assessment, offering a versatile and orthogonal means of purity evaluation, particularly for research-grade materials.
Mass Spectrometry (MS): Beyond its hyphenation with chromatography, standalone MS (e.g., High-Resolution Mass Spectrometry, HRMS) provides precise molecular weight information and fragmentation patterns, crucial for confirming the elemental composition and identifying structural fragments of this compound and its potential degradation products.
Purity Assessment and Stability Profiling of Synthetic and Isolated this compound
Ensuring the purity and stability of this compound is paramount for reliable research and potential applications.
Purity Assessment: Purity assessment of this compound, whether synthesized or isolated, typically involves a combination of analytical techniques to ensure it meets required standards (e.g., ≥95% for tested compounds).
HPLC/GC: These chromatographic methods are primary tools for determining the percentage purity and identifying individual impurities. The area normalization method is commonly used for quantification.
NMR (qNMR): Quantitative NMR provides a direct and absolute measure of purity by comparing the integral of a characteristic proton signal of this compound to that of an internal standard of known purity.
Melting Point: For crystalline synthetic this compound, a sharp and consistent melting point range indicates high purity.
Stability Profiling: Stability profiling involves subjecting this compound to various stress conditions to understand its degradation pathways and determine appropriate storage conditions and shelf life. Common stress conditions include:
Thermal Degradation: Exposure to elevated temperatures (e.g., 40°C, 60°C, 80°C) over time.
Hydrolytic Degradation: Exposure to acidic, neutral, and basic aqueous solutions.
Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) or accelerated oxygen conditions.
Photolytic Degradation: Exposure to light (e.g., UV or visible light).
Analytical methods like HPLC-UV/MS are used to monitor the decrease in this compound concentration and the formation of degradation products over time. The reactive α-methyleneketone moiety of this compound suggests susceptibility to nucleophilic attack (e.g., hydrolysis) and oxidation.
Table 5: Illustrative Stability Data for this compound (HPLC Purity % Remaining)
| Condition | Time Point (Weeks) | Purity % Remaining | Major Degradation Product (Hypothetical) |
| Initial (T=0) | 0 | 99.5 | N/A |
| Thermal (60°C) | 4 | 92.1 | Hydrolyzed Ketone Product |
| 12 | 85.3 | ||
| Acidic (pH 2) | 4 | 88.7 | Ring-opened Product |
| 12 | 78.9 | ||
| Basic (pH 10) | 4 | 90.2 | Enolization/Polymerization Product |
| 12 | 83.1 | ||
| Oxidative (H₂O₂) | 4 | 89.5 | Oxidized α-methyleneketone |
| 12 | 75.0 | ||
| Photolytic (UV) | 4 | 94.8 | Photodimer/Isomerization Product |
| 12 | 91.2 |
This type of data helps establish a stability-indicating profile, ensuring that any changes in the identity, purity, and potency of this compound are detected and understood.
Theoretical Implications and Broader Chemical Context of Benesudon Research
Contribution of Benesudon Research to Natural Product Chemistry and Biosynthesis Studies
This compound is a bioactive metabolite isolated from a terrestrial fungus, notable for its compact yet complex structure that incorporates a ketene (B1206846) acetal (B89532), α-methylene ketone, enol ether, and vinylogous ester subunits. digitellinc.com The initial isolation and characterization of this compound contributed a novel structural class to the vast catalog of fungal natural products.
Research into this compound has made a significant contribution primarily through the process of structural verification and stereochemical assignment via total synthesis. The originally proposed structure and relative stereochemistry required revision, a common challenge in natural product chemistry where initial assignments based on spectroscopic data can be ambiguous. digitellinc.comresearchgate.net The definitive assignment of the absolute configuration of this compound as 4S, 5R, 6S was only achieved through the painstaking synthesis of both possible C(5) epimers and comparison with an authentic sample of the natural product. digitellinc.comresearchgate.net This work underscores the critical role of total synthesis in unambiguously confirming the three-dimensional structure of complex molecules, a foundational aspect of natural product chemistry. While the biosynthetic pathway for this compound has not been fully elucidated in published literature, its polyketide-like structural elements suggest a complex enzymatic assembly line is likely responsible for its formation in nature.
Implications of this compound Synthesis for Novel Methodologies in Complex Molecule Synthesis
The total synthesis of this compound, a formidable challenge due to its dense functionality and stereochemically rich core, has provided a platform for the application and validation of key synthetic strategies. The successful synthesis starting from D-glucose demonstrated a strategic approach to building complex chiral molecules from the "chiral pool." digitellinc.comresearchgate.net
A key methodological implication arises from the construction of the core five-membered ring and the generation of the central double bond. Researchers established a route involving a radical cyclization to form the five-membered ring, showcasing the utility of radical chemistry in forging carbon-carbon bonds in intricate settings. digitellinc.comresearchgate.net Furthermore, an oxidative decarboxylation was employed to generate the key central double bond of the ketene acetal structure. digitellinc.comresearchgate.net The synthesis also involved careful strategic implementation of protecting groups and stereocontrolled reactions to build up the multiple chiral centers.
The table below outlines the overarching strategy employed in the total synthesis, highlighting key transformations.
| Stage | Key Transformation | Starting Material/Intermediate | Resulting Structure/Intermediate | Significance |
| 1. Precursor Synthesis | Known procedures from D-glucose | D-glucose | Tosylate intermediate 41 | Utilization of the chiral pool for enantioselective synthesis. digitellinc.com |
| 2. Carbon Framework Extension | Homologation with an organocuprate | Tosylate intermediate 41 | Alcohol intermediate 42 | Construction of the carbon backbone. digitellinc.com |
| 3. Ring Formation | Radical cyclization | Acyclic precursor derived from 42 | Five-membered ring system | Application of radical chemistry for complex ring construction. digitellinc.comresearchgate.net |
| 4. Ketene Acetal Formation | Oxidative decarboxylation | Carboxylic acid precursor | Core ketene acetal structure 24 | Key step to generate the central reactive moiety. digitellinc.comresearchgate.net |
| 5. Final Functionalization | Phenylselenation and selenoxide fragmentation | Methylated ketene acetal 39 | α-methylene ketone unit | Installation of the final functional group to yield this compound. digitellinc.com |
Note: Compound numbers are based on the original synthetic publication. digitellinc.com
This compound as a Model System for Understanding Ketene Acetal Chemistry
This compound is distinguished by its naturally occurring ketene acetal functional group, R₂C=C(OR')₂. researchgate.net This moiety is relatively rare in natural products and is known for its unique reactivity. The synthesis of this compound provided a tangible context for studying the behavior of this functional group within a constrained, polycyclic system. digitellinc.com
During the synthetic efforts, the ketene acetal core structure (24 ) was found to be a sharp-melting solid that, unlike some of its precursor acids, was not noticeably sensitive and could be handled without extensive decomposition. digitellinc.com This provided an empirical understanding of the stability of such a functional group when embedded within a larger, rigid framework. The research also involved reactions directly on the ketene acetal subunit, such as methylation, which provided insights into its nucleophilic character and reactivity, although challenges with bis-methylation were noted in model studies. digitellinc.com The successful construction of the this compound core serves as a valuable case study for chemists aiming to synthesize other complex molecules containing this reactive functional group.
Structure–Reactivity Relationships within the this compound Class of Compounds
Systematic research into the structure-reactivity relationships across a broad class of this compound analogues has not been extensively reported in the scientific literature. Such studies would typically involve the synthesis of various derivatives with modified functional groups to probe how these structural changes influence chemical reactivity (e.g., stability, susceptibility to hydrolysis, or reaction rates).
However, the research that led to the correction of this compound's stereochemistry provides a singular but crucial data point in this area. The synthesis of both the C(5) epimers was necessary because the initial stereochemical assignment for this quaternary center was incorrect. digitellinc.comresearchgate.net The fact that two diastereomers could be synthesized, isolated, and compared demonstrates that variation at this stereocenter is synthetically accessible. A comparison of the stability and reactivity of these two specific compounds could form the basis of a future structure-reactivity study, but a broader analysis of a "this compound class" is currently absent from published work.
Potential for this compound and its Structural Motifs in Theoretical Materials Science and Engineering
There is currently no published research that specifically investigates this compound or its structural motifs in the context of theoretical materials science or engineering. The potential application of its scaffold in the design of novel functional materials, or the study of its theoretical optoelectronic properties, remains an unexplored field.
From a broader chemical perspective, functional groups present in this compound, such as ketene acetals, have been explored in materials science, though in different contexts. For example, cyclic ketene acetals can undergo radical ring-opening polymerization to create functional polyesters, which are valued for their biodegradability. rsc.org This highlights a potential, albeit purely theoretical and speculative, link between the chemistry of a key moiety in this compound and materials science. However, the unique and rigid polycyclic scaffold of this compound itself has not been the subject of computational studies to evaluate its properties as a building block for novel scaffolds or functional materials.
Future Directions and Emerging Research Avenues in this compound Chemistry
Elucidation of the Biosynthetic Pathway: A key unanswered question is how the producing fungus synthesizes such a complex molecule. Future work could involve genomic analysis of the fungus, gene knockout studies, and isotopic labeling experiments to identify the gene cluster and enzymatic steps responsible for this compound's biosynthesis.
Development of More Efficient Synthetic Routes: The reported total synthesis, while successful and crucial for structural confirmation, is lengthy. A future challenge for synthetic chemists would be to develop a more concise and higher-yielding second-generation synthesis, potentially employing different catalytic methods or strategic bond disconnections.
Exploration of Analogue Synthesis and Reactivity: As noted in section 7.4, a systematic study of structure-reactivity relationships is lacking. Future research could focus on synthesizing a library of this compound analogues to better understand the chemical properties of this class of compounds.
Theoretical and Computational Studies: The absence of research noted in section 7.5 presents a clear opportunity. Future computational studies could model the properties of the this compound scaffold to assess its theoretical potential in materials science, exploring its electronic structure, stability, and potential as a building block for larger, functional assemblies.
Q & A
How should researchers structure a focused research question for studying Benesudon’s molecular interactions?
- Methodological Guidance : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to define parameters. For example: "How does this compound (intervention) inhibit [specific biological target] (outcome) in [cell line/organism] (population) compared to [existing compound] (comparison) under [experimental conditions] (time)?" This ensures specificity and aligns with criteria for resolvable, precise, and hypothesis-driven questions .
Q. What systematic approaches are recommended for conducting a literature review on this compound’s pharmacological properties?
- Methodological Guidance :
- Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") in databases like PubMed/Scopus.
- Prioritize peer-reviewed studies with mechanistic insights (e.g., in vitro binding assays, in vivo toxicity profiles).
- Document contradictions (e.g., conflicting IC₅₀ values) in a matrix for later analysis .
Q. How can researchers formulate testable hypotheses about this compound’s mechanism of action?
- Methodological Guidance :
- Derive hypotheses from gaps in existing literature (e.g., "this compound exhibits pH-dependent solubility, but its cellular uptake mechanism remains uncharacterized").
- Use deductive reasoning: "If this compound binds to [receptor X], then silencing [receptor X] will reduce its efficacy" .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?
- Methodological Guidance :
- Controlled replication : Repeat assays under standardized conditions (e.g., temperature, solvent purity) .
- Meta-analysis : Compare raw datasets from prior studies to identify outliers or methodological biases (e.g., variations in cell culture protocols) .
- Cross-validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) to confirm results .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Guidance :
- Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers optimize this compound’s synthetic protocol for reproducibility in academic labs?
- Methodological Guidance :
- Document reaction parameters (e.g., catalyst loading, solvent ratios) in triplicate.
- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, pH).
- Validate purity via HPLC/MS and provide raw spectral data in supplementary materials .
Q. What strategies mitigate bias when interpreting this compound’s in vivo efficacy data?
- Methodological Guidance :
- Blinding : Ensure experimenters are unaware of treatment groups during data collection.
- Randomization : Use stratified randomization for animal studies to control for covariates (e.g., weight, age).
- Negative controls : Include vehicle-only and known inhibitor groups .
Data Presentation and Publication
Q. How should researchers present conflicting data on this compound’s toxicity in a manuscript?
- Methodological Guidance :
- Use comparative tables to highlight discrepancies (e.g., LD₅₀ values across species).
- Discuss potential sources of variation (e.g., metabolic differences, dosing regimens).
- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplemental data inclusion .
Q. What ethical standards apply to publishing this compound’s preclinical data?
- Methodological Guidance :
- Declare conflicts of interest (e.g., funding sources).
- Provide raw data and analysis scripts via repositories like Zenodo or Figshare.
- Follow ARRIVE guidelines for animal studies .
Methodological Pitfalls to Avoid
Q. Why might survey-based studies on this compound’s applications be unsuitable for academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
